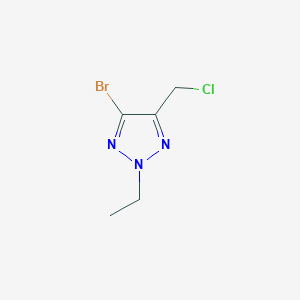

4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-bromo-5-(chloromethyl)-2-ethyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrClN3/c1-2-10-8-4(3-7)5(6)9-10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDOCDBHLYETNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(C(=N1)Br)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be achieved through several methods. One common approach involves the halogenation of triazole derivatives. For instance, starting with 2-ethyl-2H-1,2,3-triazole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 4-position. Subsequently, chloromethylation can be performed using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and chloromethylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous reagents like bromine and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Amino or thiol derivatives.

Oxidation: Oxidized triazole derivatives.

Reduction: Reduced triazole derivatives.

Coupling: Biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, making it a potent bioactive compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 4, 5, and 2 significantly influence reactivity, stability, and biological interactions. Key comparisons include:

Notes:

- Chloromethyl vs.

- Chloromethyl vs. Bromomethyl () : Bromomethyl’s higher leaving-group ability may favor alkylation reactions, whereas chloromethyl offers a balance between reactivity and stability.

- Trimethylsilyl () : This bulky substituent likely reduces solubility in polar solvents but improves membrane permeability in biological systems.

Biological Activity

4-Bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, featuring both bromine and chlorine substituents, allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole can be represented as follows:

This compound contains a triazole ring, which is known for its ability to form stable complexes with metal ions and biological macromolecules.

Biological Activity Overview

Research indicates that triazoles exhibit significant antibacterial, antifungal, and anticancer activities. The presence of halogen substituents in 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole enhances its reactivity and biological efficacy.

Antibacterial Activity

Triazoles have been extensively studied for their antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown promising results against various Gram-positive and Gram-negative bacteria. The introduction of bromine at specific positions has been linked to increased antibacterial potency. In vitro studies have demonstrated that compounds similar to 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole exhibit activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Bromo-5-(chloromethyl)-triazole | E. coli | 10 | 18 |

| 4-Amino-1,2,4-triazole derivative | S. aureus | 5 | 22 |

| N-Allyl derivative | Mycobacterium tuberculosis | 4 | 20 |

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds containing the triazole moiety have been effective against various fungal pathogens. The structural features of 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole suggest potential antifungal activity due to its ability to disrupt fungal cell membrane synthesis .

Case Studies

- Antimicrobial Screening : A study conducted by Mohammed et al. (2019) synthesized several triazole derivatives and tested their antimicrobial properties against a panel of bacteria and fungi. The results indicated that compounds with halogen substituents exhibited enhanced activity compared to non-halogenated analogs .

- Cancer Cell Line Studies : Another investigation focused on the anticancer activity of triazole derivatives against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The study found that certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes. For example:

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-(chloromethyl)-2-ethyl-2H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves cyclization reactions or functional group modifications. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) with controlled heating (e.g., 18 hours at 100°C) can yield triazole derivatives. Optimization strategies include:

-

Solvent selection : DMSO enhances reactivity but may require careful distillation to avoid side products .

-

Temperature control : Prolonged reflux improves cyclization efficiency but risks decomposition; stepwise heating (e.g., 80°C → 100°C) balances yield and purity.

-

Workup procedures : Ice-water quenching followed by ethanol recrystallization increases purity (e.g., 65% yield with m.p. 141–143°C in similar triazoles) .

- Data Table : Example Reaction Conditions for Triazole Derivatives

| Precursor | Solvent | Time (h) | Temp (°C) | Yield (%) | m.p. (°C) |

|---|---|---|---|---|---|

| Hydrazide derivative | DMSO | 18 | 100 | 65 | 141–143 |

| Substituted benzaldehyde | Ethanol | 4 | Reflux | 70–75 | N/A |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–C = 0.005 Å) and confirms substituent positions (e.g., bromine and chloromethyl groups) .

- NMR spectroscopy : H/C NMR identifies protons adjacent to electronegative groups (e.g., Br, Cl) with shifts at δ 4.2–5.0 ppm for CHCl .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 280.96 for CHBrClN) .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental synthesis to predict and optimize the formation of this triazole derivative?

- Methodological Answer :

- Reaction path modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error cycles .

- Parameter screening : Machine learning algorithms analyze solvent polarity, temperature, and catalyst effects to prioritize high-yield conditions .

- Case study : Computational prediction of DMSO as optimal solvent for cyclization reactions aligns with empirical data showing >60% yields .

Q. What strategies are recommended for resolving discrepancies in reported biological activities of structurally similar triazole derivatives?

- Methodological Answer :

-

Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromine vs. chlorine) on bioactivity. For example, 5-bromo-2-(2,5-dichlorophenyl)-triazole shows higher antimicrobial activity than non-halogenated analogs .

-

Data normalization : Account for variations in assay conditions (e.g., IC values adjusted for cell line viability protocols).

-

Controlled replication : Reproduce conflicting studies using standardized protocols (e.g., fixed concentrations of 10 µM for cytotoxicity assays) .

- Data Table : Comparative Bioactivity of Triazole Derivatives

| Compound | Substituents | Bioactivity (IC, µM) | Assay Type | Reference |

|---|---|---|---|---|

| A | Br, Cl, Ethyl | 12.3 ± 1.5 | Antifungal | |

| B | Cl, Methyl | 28.7 ± 3.2 | Antifungal |

Q. What mechanistic insights explain the reactivity of the chloromethyl group in further functionalization reactions?

- Methodological Answer :

- Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols. For example, reaction with benzylamine in acetonitrile at 60°C yields alkylated triazoles .

- Steric effects : Bulkier substituents (e.g., ethyl group at position 2) slow down substitution kinetics, requiring higher temperatures (e.g., 80°C) .

- Monitoring : Use TLC (R = 0.5 in ethyl acetate/hexane) or F NMR (if fluorine tags are introduced) to track reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.